1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol
Overview
Description
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that triazole compounds, which include 1-phenyl-2-(1h-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol, have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
The mode of action of this compound involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer . The ESIPT-I reaction is more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The transformation between the enol and keto forms after excited-state proton transfer is a key aspect of its biochemical activity .
Pharmacokinetics
It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
The result of the action of this compound involves the whole trajectories decaying to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . This ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .
Action Environment
The properties of the compound, such as its solubility and lipophilicity, which are influenced by the presence of a 1,2,4-triazole moiety, may be affected by environmental factors .
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the phenyl group can engage in hydrophobic interactions with protein surfaces, further affecting protein function. These interactions make this compound a valuable tool in studying enzyme mechanisms and protein-ligand interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound may inhibit kinases or phosphatases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression and cellular metabolism. Additionally, this compound may induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The triazole ring can form coordination bonds with metal ions in enzyme active sites, inhibiting enzyme activity. Additionally, the sulfanyl group can undergo redox reactions, influencing the redox state of the cell and affecting enzyme function. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and modulation of cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity or modulation of enzyme function. At high doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. The compound can be oxidized or reduced, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s hydrophobic phenyl group can also influence its localization within lipid membranes, affecting its accumulation and distribution in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7,9,14H,6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQCLTZJZGUYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=NC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.